Cas no 28524-58-5 ([1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-)

1,2,4-Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-, is a heterocyclic compound featuring a fused triazolopyrimidine core with a cyano group at the 6-position and an amino substituent at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and cyano functional groups enhances its versatility for further derivatization, enabling the construction of complex molecular frameworks. Its rigid bicyclic system contributes to stability while offering potential for selective interactions in biological systems. The compound is particularly useful in the development of kinase inhibitors and other bioactive molecules, where its scaffold can improve binding affinity and selectivity.
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- structure
28524-58-5 structure
Product name:[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-
CAS No:28524-58-5
MF:C6H4N6
Molecular Weight:160.136
CID:3929495
PubChem ID:10464587

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- 化学的及び物理的性質

名前と識別子

    • [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-
    • 5-AMINO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE
    • AB01268371-03
    • NCGC00330306-01
    • AKOS002269333
    • CCG-344729
    • 5-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
    • LCDRZWPFFGXXGE-UHFFFAOYSA-N
    • STK233695
    • EN300-748872
    • DBA52458
    • 28524-58-5
    • CS-0260295
    • インチ: InChI=1S/C6H4N6/c7-1-4-2-12-6(9-3-10-12)11-5(4)8/h2-3H,(H2,8,9,10,11)
    • InChIKey: LCDRZWPFFGXXGE-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 160.04974415Da
  • 同位素质量: 160.04974415Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 219
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.9Ų
  • XLogP3: 0

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-748872-10.0g
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
28524-58-5 95%
10.0g
$6205.0 2024-05-23
Enamine
EN300-748872-2.5g
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
28524-58-5 95%
2.5g
$2828.0 2024-05-23
Enamine
EN300-748872-0.5g
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
28524-58-5 95%
0.5g
$1125.0 2024-05-23
Enamine
EN300-748872-5.0g
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
28524-58-5 95%
5.0g
$4184.0 2024-05-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01104351-1g
5-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
28524-58-5 95%
1g
¥7147.0 2023-01-30
1PlusChem
1P01CAP2-50mg
5-AMINO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE
28524-58-5 95%
50mg
$478.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1330965-1g
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
28524-58-5 95%
1g
¥38934.00 2024-05-20
1PlusChem
1P01CAP2-500mg
5-AMINO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE
28524-58-5 95%
500mg
$1453.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1330965-100mg
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
28524-58-5 95%
100mg
¥11671.00 2024-05-20
Enamine
EN300-748872-0.1g
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
28524-58-5 95%
0.1g
$499.0 2024-05-23

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- 関連文献

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-に関する追加情報

Introduction to [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- (CAS No. 28524-58-5)

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- (CAS No. 28524-58-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure and functional groups, which contribute to its potential therapeutic properties and biological activities.

The molecular formula of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- is C9H8N6, and it has a molecular weight of approximately 196.19 g/mol. The compound features a triazolopyrimidine core with an amino group at the 5-position and a cyano group at the 6-position. These functional groups are crucial for its biological activity and pharmacological properties.

Recent studies have highlighted the potential of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- in various therapeutic areas. One notable application is its use as a lead compound in the development of antiviral agents. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The triazolopyrimidine scaffold is known for its ability to inhibit viral replication by targeting specific viral enzymes.

In addition to its antiviral properties, [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The amino group at the 5-position plays a critical role in enhancing the compound's cytotoxicity against cancer cells.

The pharmacokinetic properties of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive candidate for further drug development.

In the context of drug discovery and development, [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- serves as a valuable scaffold for structure-activity relationship (SAR) studies. By modifying the substituents on the triazolopyrimidine core or introducing additional functional groups, researchers can optimize the compound's potency and selectivity for specific therapeutic targets.

The synthetic accessibility of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- is another advantage that contributes to its widespread use in research laboratories. Various synthetic routes have been developed to prepare this compound efficiently and cost-effectively. One common approach involves the reaction of a suitable pyrimidine derivative with an appropriate azide reagent followed by cyclization to form the triazolopyrimidine core.

In conclusion, [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino- (CAS No. 28524-58-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and functional groups make it an attractive candidate for the development of novel therapeutics targeting viral infections and cancer. Ongoing research continues to uncover new insights into its biological activities and potential clinical applications.

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